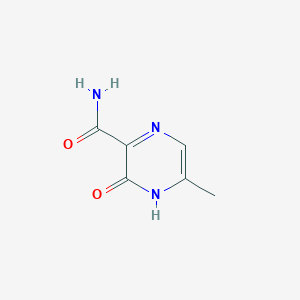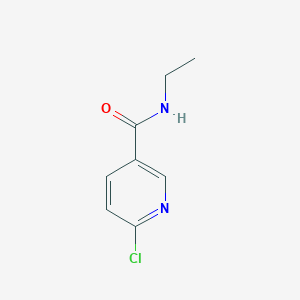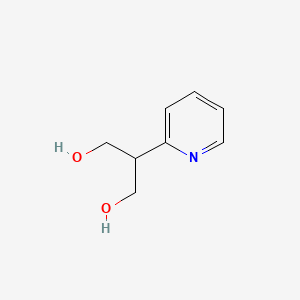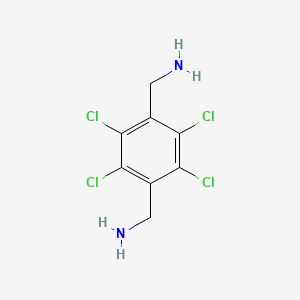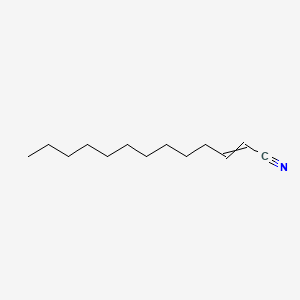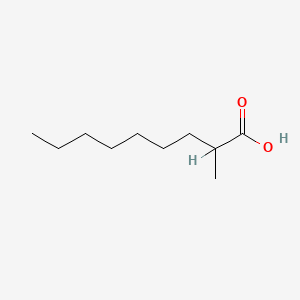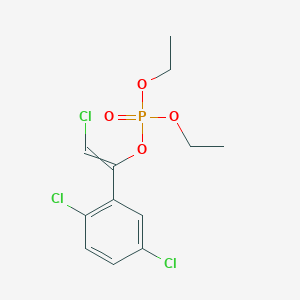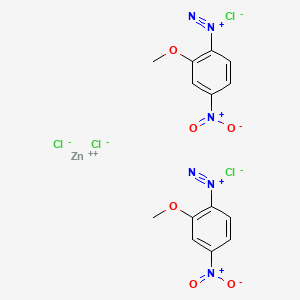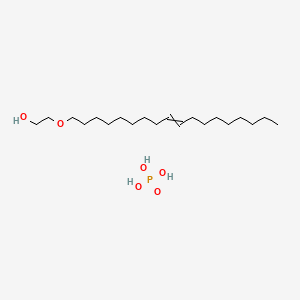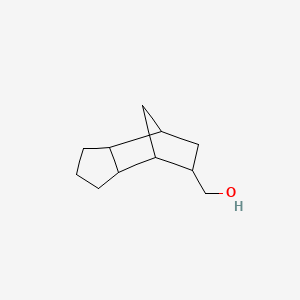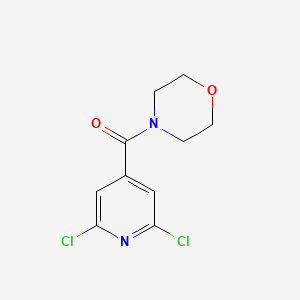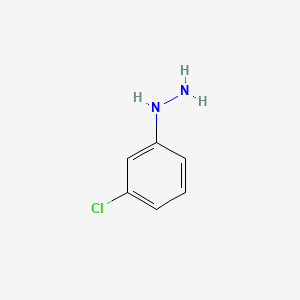
(3-Chlorophenyl)hydrazine
Overview
Description
(3-Chlorophenyl)hydrazine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
(3-Chlorophenyl)hydrazine, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), primarily targets the mitochondrial oxidative phosphorylation . It acts as a chemical inhibitor of this process .
Mode of Action
The compound interacts with its target by acting as an ionophore . This means it forms a complex with ions and transports them across the cell membrane. Specifically, CCCP reduces the ability of ATP synthase to function optimally . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP).
Biochemical Pathways
CCCP affects the electron transport chain , a series of complexes that transfer electrons from electron donors to electron acceptors via redox reactions . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in this chain . This disruption affects the cell’s ability to produce ATP, which is crucial for many cellular functions.
Result of Action
The primary result of CCCP’s action is the gradual destruction of living cells . By disrupting ATP production, it impairs the cell’s ability to carry out essential functions, leading to cell death . It’s worth noting that mild doses inducing partial decoupling have been shown to increase lifespan in certain models, suggesting a degree of hormesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Chlorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reduction of 3-chloronitrobenzene using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under reflux conditions in an ethanol solvent.
Industrial Production Methods: On an industrial scale, this compound is produced through a multi-step process involving diazotization, reduction, purification, and salt formation. The diazotization step involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reduced to this compound using a reducing agent such as sodium sulfite .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylhydrazines depending on the electrophile used.
Scientific Research Applications
(3-Chlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a reagent in the preparation of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
4-Chlorophenylhydrazine: Similar structure but with the chlorine atom at the fourth position.
Phenylhydrazine: Lacks the chlorine substitution.
Carbonyl cyanide m-chlorophenyl hydrazone: A derivative used as an uncoupler of oxidative phosphorylation.
Uniqueness: (3-Chlorophenyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(3-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPJLZASIVURDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163761 | |
| Record name | (3-Chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-20-3 | |
| Record name | (3-Chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chlorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-Chlorophenyl)hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK2TV9Y5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common application of (3-Chlorophenyl)hydrazine in organic synthesis?
A1: this compound is frequently employed in synthesizing substituted indole-3-acetic acids. These compounds are analogs of the plant hormone indole-3-acetic acid (IAA) and are valuable tools in plant biology research. The synthesis involves reacting this compound with a labeled 2-oxoglutarate, yielding the desired halogenated indole-3-acetic acid. []
Q2: Are there any known challenges in the synthesis of specific isomers using this compound?
A3: Yes, using this compound in the synthesis of chloro-substituted indole-3-acetic acids can result in a mixture of isomers. Specifically, the reaction yields both 4-chloro and 6-chloro isomers, which require separation using techniques like C18-reverse phase high-performance liquid chromatography. [] This highlights the importance of isomer control and purification strategies in such synthetic applications.
Q3: Does this compound have any documented impact on mitochondrial function?
A4: While the provided research doesn't directly investigate this compound's impact on mitochondria, it mentions a related compound, carbonyl cyanide 3-chlorophenyl hydrazine (CCCP). CCCP is a known uncoupler of oxidative phosphorylation, meaning it disrupts the proton gradient across the mitochondrial membrane, ultimately hindering ATP synthesis. [, ] Given the structural similarities, it is plausible that this compound could exhibit similar effects on mitochondria, although further research is needed to confirm this.
Q4: Can flow cytometry be used to study the interactions of nano-carriers with bacteria?
A5: Yes, flow cytometry is a valuable tool to study bacteria-nanoparticle interactions. In a study examining the antibacterial effects of essential oil components encapsulated in lipid nanocapsules (LNCs) against Acinetobacter baumannii, researchers used flow cytometry to analyze these interactions. [] This technique allowed for real-time monitoring of the interactions between fluorescently labeled LNCs and bacteria, providing insights into the LNCs' mechanism of action. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
